molecular formula C12H25N3O2 B13456431 tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13456431
M. Wt: 243.35 g/mol
InChI Key: LWEMFVGEGVGGAO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. It is also utilized in the development of new diagnostic tools and assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

  • tert-Butyl N-(3-aminopropyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate

Uniqueness: tert-Butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the pyrrolidine ring also enhances its biological activity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-8-15(9-10)7-4-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)

InChI Key

LWEMFVGEGVGGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCCN

Origin of Product

United States

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